molecular formula C16H21NO4 B104596 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate CAS No. 170097-66-2

2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

Cat. No. B104596
M. Wt: 291.34 g/mol
InChI Key: PENHSKQWTCPDFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves modified Pictet-Spengler reactions, as described in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which achieved a high yield and enantiomeric excess . Additionally, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved condensation and cyclodehydration reactions . Tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to imidazoquinolines, which suggests potential synthetic routes for the N1 position in dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, which could provide insights into the potential structure of the compound . Similarly, the molecular and crystal structure of a synthesized thienopyridine dicarboxylate was stabilized by intramolecular hydrogen bonds, which could be relevant for understanding the molecular interactions in dihydroisoquinoline derivatives .

Chemical Reactions Analysis

The chemical reactions involving related compounds include intramolecular charge transfer, as observed with planarized aminobenzonitrile derivatives . The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form dihydroquinoline derivatives indicates the reactivity of the quinoline ring system towards electrophilic reagents . The photooxidation of a hexahydroquinazolinone derivative by singlet oxygen suggests the susceptibility of similar compounds to oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various methods. Solvatochromic measurements were used to determine the dipole moments of charge transfer states in aminobenzonitrile derivatives . The thermal, X-ray, and DFT analyses of thienopyridine dicarboxylates provided insights into their stability and electronic properties . The photooxidation study of a hexahydroquinazolinone derivative also contributed to the understanding of its reactivity under light and oxygen exposure .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Tert-butoxycarbonylation Reagent: The compound 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate and its derivatives are utilized as tert-butoxycarbonylation reagents for substrates like phenols, amines, and carboxylic acids. These reactions proceed chemoselectively under mild conditions, contributing to high yields in chemical synthesis (Saito, Ouchi, & Takahata, 2006).

Synthesis of 1,2-Dihydroisoquinolines

  • Synthesis of 1,2-Dihydroisoquinoline Derivatives: This compound plays a role in the synthesis of 1,2-dihydroisoquinoline derivatives. The synthesis involves tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, facilitated by Lewis acids, indicating its utility in creating complex organic structures (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Formation of 1,2-Dihydroquinoline Derivatives

  • Reaction with Hydrogen Iodide: The reaction of related compounds with hydrogen iodide at room temperature results in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives. This demonstrates its reactivity and potential in creating structurally diverse molecules (Matsumoto, Mori, & Akazome, 2010).

Role in Organic Synthesis

  • Catalysis in Organic Reactions: This compound and its related analogs are significant in catalyzing various organic reactions. These reactions are pivotal in synthesizing pharmaceutically relevant compounds and natural products, underlining its importance in medicinal chemistry and drug development (Li, Wang, Wang, Luo, & Wu, 2013).

properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-9-12(14(18)20-4)5-6-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHSKQWTCPDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467376
Record name 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

CAS RN

170097-66-2
Record name 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In methanol (50 ml), 2-tert-butoxycarbonyl-6-trifluoromethanesulfonyloxy-1,2,3,4-tetrahydroisoquinoline (1.34 g) was dissolved, followed by the addition of triethylamine (0.73 ml), palladium (II) acetate (40 mg) and 1,3-(diphenylphosphino)propane (145 mg). Under a carbon monoxide gas stream, the resulting mixture was stirred overnight at 70° C. The reaction mixture was concentrated under reduce pressure and the residue was purified by chromatography on a silica gel column (hexane:ethyl acetate=15:1), whereby the title compound (665 mg, 65%) was obtained.
Quantity
0.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-(diphenylphosphino)propane
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - European Journal of …, 2019 - Elsevier
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3,4-…
Number of citations: 18 www.sciencedirect.com
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - 2018 - autophagy-compound-library.com
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3, 4-…
Number of citations: 0 autophagy-compound-library.com

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